molecular formula C20H22ClN3O B11418217 N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11418217
M. Wt: 355.9 g/mol
InChI Key: FGWRAJUTBAWZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE: is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a propanamide moiety

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C20H22ClN3O/c1-2-20(25)22-13-5-8-19-23-17-6-3-4-7-18(17)24(19)14-15-9-11-16(21)12-10-15/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,22,25)

InChI Key

FGWRAJUTBAWZFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzodiazole ring. The chlorophenyl group is then introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride. The final step involves the reaction of the intermediate with propanoyl chloride to form the desired propanamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological targets are of particular interest for drug discovery and development .

Medicine: The compound’s potential therapeutic effects are being investigated in preclinical studies. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for use in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

Comparison: Compared to similar compounds, N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE stands out due to its unique benzodiazole core, which imparts distinct chemical and biological properties. The presence of the benzodiazole ring enhances its ability to interact with various biological targets, making it a more versatile compound for research and potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.